molecular formula C16H32O4 B1199424 10,16-Dihydroxyhexadecanoic acid CAS No. 3233-90-7

10,16-Dihydroxyhexadecanoic acid

Cat. No.: B1199424
CAS No.: 3233-90-7
M. Wt: 288.42 g/mol
InChI Key: VJZBXAQGWLMYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,16-Dihydroxyhexadecanoic acid is a hydroxy fatty acid primarily found in the cuticle of tomatoes. It is a significant monomer in the formation of cutin, a biopolymer that forms a protective barrier on the surface of plants. This compound is also known for its potential in the synthesis of aliphatic polyesters, which have applications in various fields such as biomedical and packaging industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10,16-Dihydroxyhexadecanoic acid can be synthesized through the hydrolysis of its methyl ester derivative, methyl 10,16-dihydroxyhexadecanoate. The hydrolysis reaction is typically catalyzed by lipases such as Candida antarctica lipase B, Rhizomucor miehei lipase, and Thermomyces lanuginosus lipase. The reaction is carried out at 60°C using solvents like toluene and 2-methyl-2-butanol .

Industrial Production Methods: In an industrial setting, this compound can be isolated from tomato cuticle. The isolation process involves the extraction of cutin from tomato waste, followed by hydrolysis to obtain the desired compound. This method is advantageous as it utilizes agroresidual waste, making it an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 10,16-Dihydroxyhexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10,16-Dihydroxyhexadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,16-Dihydroxyhexadecanoic acid involves its incorporation into the cutin polymer matrix in plants. The compound undergoes enzymatic polymerization, primarily mediated by enzymes such as glycerol-3-phosphate acyltransferases. These enzymes facilitate the formation of ester bonds between the hydroxy fatty acids, leading to the formation of the cutin polymer .

Comparison with Similar Compounds

  • 16-Hydroxy-10-oxo-hexadecanoic acid
  • 7-Oxohexadecanedioic acid
  • 10,16-Dihydroxypalmitic acid

Comparison: 10,16-Dihydroxyhexadecanoic acid is unique due to its dual hydroxy groups at positions 10 and 16, which allow for the formation of linear and branched polyesters. This distinguishes it from similar compounds like 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexadecanedioic acid, which have different functional groups and reactivity .

Properties

IUPAC Name

10,16-dihydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZBXAQGWLMYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(CCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954121
Record name 10,16-Dihydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-10,16-Dihydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3233-90-7, 69232-67-3
Record name 10,16-Dihydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,16-Dihydroxyhexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,16-Dihydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-10,16-Dihydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 75 °C
Record name (S)-10,16-Dihydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,16-Dihydroxyhexadecanoic acid
Reactant of Route 2
10,16-Dihydroxyhexadecanoic acid
Reactant of Route 3
Reactant of Route 3
10,16-Dihydroxyhexadecanoic acid
Reactant of Route 4
10,16-Dihydroxyhexadecanoic acid
Reactant of Route 5
10,16-Dihydroxyhexadecanoic acid
Reactant of Route 6
10,16-Dihydroxyhexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.